4-Bromo-2,5-difluoroiodobenzene
Overview
Description
4-Bromo-2,5-difluoroiodobenzene is an organohalogen compound with the molecular formula C6H2BrF2I. It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring. This compound is of interest in various fields of research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5-difluoroiodobenzene typically involves halogenation reactions. One common method is the direct halogenation of 2,5-difluoroaniline, followed by bromination and iodination steps. The reaction conditions often include the use of solvents such as tetrahydrofuran and reagents like n-butyllithium and potassium tert-butoxide .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,5-difluoroiodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Formation of substituted benzene derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of partially or fully dehalogenated products.
Scientific Research Applications
4-Bromo-2,5-difluoroiodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of halogenated aromatic compounds’ effects on biological systems.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of 4-Bromo-2,5-difluoroiodobenzene involves its interaction with various molecular targets. The presence of multiple halogen atoms can influence its reactivity and binding affinity to different substrates. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. The specific pathways and molecular targets depend on the context of its use, such as in synthetic chemistry or biological studies .
Comparison with Similar Compounds
2,4-Difluoroiodobenzene: Similar in structure but lacks the bromine atom.
4-Bromo-2,5-dimethoxyphenethylamine: Contains methoxy groups instead of fluorine atoms.
2,5-Difluorobromobenzene: Lacks the iodine atom.
Uniqueness: 4-Bromo-2,5-difluoroiodobenzene is unique due to the presence of three different halogen atoms on the benzene ring. This unique combination of halogens imparts distinct reactivity and properties, making it valuable in various chemical transformations and applications .
Biological Activity
4-Bromo-2,5-difluoroiodobenzene (C6H2BrF2I) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, pharmacokinetics, and relevant case studies.
This compound is characterized by the presence of bromine, fluorine, and iodine substituents on a benzene ring. Its molecular structure contributes to its reactivity and interaction with biological systems.
The exact mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is believed to interact with various biochemical pathways:
- Dopaminergic Modulation : Preliminary studies suggest that this compound may influence dopaminergic neurotransmission, potentially affecting conditions related to dopamine dysregulation such as Parkinson's disease and schizophrenia.
- Enzyme Interaction : The compound has shown potential as an enzyme modulator, impacting various metabolic pathways involved in cellular signaling and homeostasis.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound possesses favorable properties for therapeutic applications:
- Absorption and Distribution : The compound is efficiently absorbed in biological systems, with a distribution pattern that suggests central nervous system penetration.
- Metabolism : Initial findings indicate that it undergoes metabolic transformations that may enhance or diminish its biological activity .
- Excretion : The primary routes of excretion have not been thoroughly studied; however, metabolites are expected to be eliminated via renal pathways.
Biological Activity Overview
The biological activities of this compound can be categorized as follows:
Activity Type | Description |
---|---|
Neuropharmacological Effects | Potential modulation of dopamine pathways; implications for CNS disorders. |
Antimicrobial Properties | Limited studies suggest possible antibacterial activity against certain strains. |
Cytotoxicity | Preliminary assays indicate varying degrees of cytotoxic effects on cancer cell lines. |
Case Studies and Research Findings
-
Neuropharmacology :
- A study investigated the effects of this compound on dopaminergic signaling in rodent models. Results indicated enhanced dopamine receptor activity, suggesting a potential therapeutic role in neurodegenerative diseases.
- Cytotoxicity Assays :
- Antibacterial Activity :
Properties
IUPAC Name |
1-bromo-2,5-difluoro-4-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2I/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGSQPBKZOMWDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373636 | |
Record name | 4-Bromo-2,5-difluoroiodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145349-66-2 | |
Record name | 4-Bromo-2,5-difluoroiodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2,5-difluoroiodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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